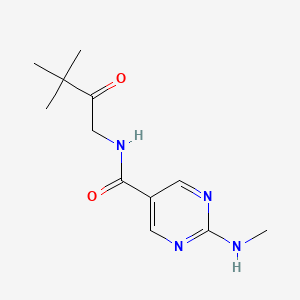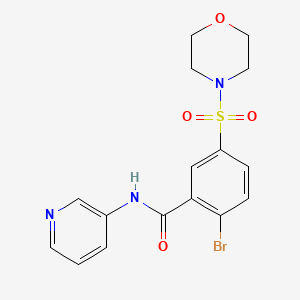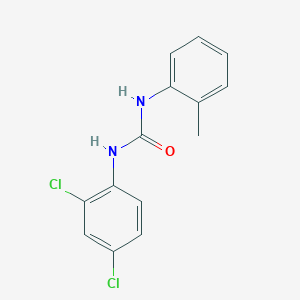![molecular formula C19H20N2O4 B5292961 N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)
N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide, also known as HEPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HEPB is a synthetic compound that has been developed through a series of chemical reactions, and it is known for its unique properties that make it a valuable tool in various research fields.
作用机制
N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has a long shelf-life. N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide is also highly stable and can be stored at room temperature without degradation. However, there are some limitations to the use of N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide has not been extensively studied for its potential toxicity, so caution should be taken when using it in experiments.
未来方向
There are many potential future directions for research on N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of these diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide and its potential applications in various disease states.
合成方法
N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide can be synthesized through a series of chemical reactions, starting with the reaction of 4-methoxybenzoyl chloride with N-(2-hydroxyethyl) glycine. This reaction produces N-(2-hydroxyethyl) 4-methoxybenzamide, which is then reacted with phenylacetylene in the presence of a palladium catalyst to produce N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide.
科学研究应用
N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-9-7-15(8-10-16)18(23)21-17(19(24)20-11-12-22)13-14-5-3-2-4-6-14/h2-10,13,22H,11-12H2,1H3,(H,20,24)(H,21,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUAWEIYRIKSMD-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)
![N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)
